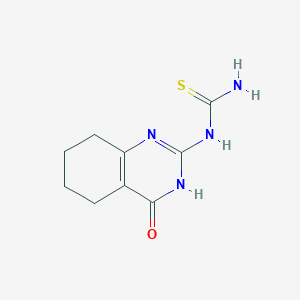

(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea

Description

(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea is a quinazoline derivative characterized by a partially saturated bicyclic ring system (hexahydroquinazolinone) and a thiourea functional group at the 2-position. Thiourea moieties are known for their hydrogen-bonding capabilities, which can influence molecular interactions with biological targets such as enzymes or receptors .

Quinazoline derivatives are widely studied for their pharmacological activities, including kinase inhibition (e.g., EGFR, VEGFR-2) and analgesic effects .

Properties

IUPAC Name |

(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2,(H4,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIVPGSILUOTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865659-26-3 | |

| Record name | (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea typically involves the reaction of 2-aminobenzamide with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of the quinazolinone core can produce various reduced forms of the compound .

Scientific Research Applications

Biological Activities

Research indicates that (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea exhibits several biological activities:

-

Anticancer Activity :

- A study highlighted the synthesis of novel thiourea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE), showing promising anticancer properties. The synthesized compounds were tested against breast cancer cell lines (MDA-MB 231), demonstrating significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

-

Acetylcholinesterase Inhibition :

- Compounds related to the hexahydroquinazolin framework have shown inhibitory activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology. These compounds could potentially serve as therapeutic agents for cognitive disorders by enhancing acetylcholine levels in the brain .

- Anti-inflammatory Potential :

Case Study 1: Anticancer Activity

In a research article published in GSC Biological and Pharmaceutical Sciences, a series of thiourea derivatives were synthesized and evaluated for their anticancer effects against MDA-MB 231 cell lines. The study reported that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like paclitaxel .

Case Study 2: Acetylcholinesterase Inhibition

Another study focused on the design and synthesis of quinazoline-based compounds for AChE inhibition. The results indicated that derivatives of (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea showed promising binding affinities in molecular docking studies and were effective in vitro inhibitors of AChE .

Comparative Data Table

Mechanism of Action

The mechanism of action of (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the active site of the enzyme, preventing its methyltransferase activity. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Hexahydro vs.

- Substituent Impact : The thiourea group in the target compound is structurally analogous to arylthiourea groups in Sorafenib analogs. However, the absence of electron-withdrawing substituents (e.g., Br, Cl) may reduce kinase-binding affinity compared to compounds like 10q or 10r .

- Functional Group Variations: Thioxo groups (C=S) in analogs like the trimethoxy-phenyl derivative may enhance metal-binding properties, whereas carboxylic acid chains (e.g., hexanoic acid derivative) could improve solubility .

Physicochemical Properties

- Lipophilicity: The hexahydroquinazolinone core likely increases logP compared to dihydro or fully aromatic analogs, favoring blood-brain barrier penetration but possibly limiting aqueous solubility.

- Hydrogen Bonding: The thiourea group (-NH-CS-NH-) provides hydrogen bond donor/acceptor sites, which are critical for target engagement but may also increase crystallinity and melting point .

Biological Activity

The compound (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea is a member of the quinazoline family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and enzyme inhibition.

- Molecular Formula: C10H12N2O3S

- Molecular Weight: 240.28 g/mol

- CAS Number: 135518624

Structural Characteristics

The structure of (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea features a quinazoline core with a thiourea moiety that enhances its biological activity. The presence of the thiourea group is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 μg/mL |

| Escherichia coli | 2.0 μg/mL |

| Aspergillus flavus | 3.0 μg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have shown that the compound has a moderate cytotoxic effect.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10.17 ± 0.65 |

| Vero (normal kidney cells) | >50 |

The selectivity index suggests that while the compound is effective against cancer cells, it shows less toxicity to normal cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key bacterial enzymes:

| Enzyme | IC50 (μM) |

|---|---|

| E. coli DNA B gyrase | 0.33 ± 1.25 |

| E. coli Topoisomerase IV | 19.72 ± 1.00 |

These findings highlight its potential as a dual inhibitor targeting critical bacterial enzymes involved in DNA replication .

Case Studies and Research Findings

- Synthesis and Characterization : A study synthesized derivatives of hexahydroquinazoline and characterized them using NMR and mass spectrometry to confirm structural integrity before biological testing .

- Antimicrobial Screening : A series of compounds including (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea were screened for antimicrobial activity using agar diffusion methods, showing promising results against both Gram-positive and Gram-negative bacteria .

- Molecular Docking Studies : Computational docking studies provided insights into the binding affinities of the compound with bacterial enzymes, suggesting a strong interaction due to the presence of hydrogen bond donors in the thiourea group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.